Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate typically involves the introduction of the fluorosulfonyl group into a suitable aromatic precursor. One common method is the direct fluorosulfonylation of 2-hydroxybenzoic acid derivatives using fluorosulfonyl radicals. This process can be carried out under mild conditions, making it an efficient and practical approach .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex molecules.
Chemical Biology: The compound is used in the development of bioorthogonal chemistry techniques and probes.
Drug Discovery: It is employed in the design and synthesis of potential therapeutic agents.
Materials Science: The compound is used in the preparation of functional materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate involves the reactivity of the fluorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate include other sulfonyl fluorides, such as:
- Methyl 4-(fluorosulfonyl)benzoate
- Methyl 3-(fluorosulfonyl)benzoate
- Methyl 2-(fluorosulfonyl)benzoate
Uniqueness
The uniqueness of this compound lies in the specific positioning of the fluorosulfonyl group and the hydroxyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 5-fluorosulfonyl-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGDYOQCBVOGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-89-5 |
Source
|
Record name | methyl 5-(fluorosulfonyl)-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.